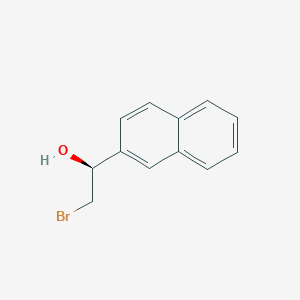

(1S)-2-bromo-1-(2-naphthyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol is an organic compound that features a bromine atom, a naphthalene ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol typically involves the bromination of 1-(naphthalen-2-yl)ethanol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield the desired product.

Industrial Production Methods

While specific industrial production methods for (1S)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-(naphthalen-2-yl)ethanol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: PCC in dichloromethane or Jones reagent in acetone.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed

Substitution: Formation of 1-(naphthalen-2-yl)ethanol derivatives.

Oxidation: Formation of 2-bromo-1-(naphthalen-2-yl)ethanone.

Reduction: Formation of 1-(naphthalen-2-yl)ethanol.

Scientific Research Applications

(1S)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme-catalyzed reactions involving brominated compounds.

Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.

Comparison with Similar Compounds

Similar Compounds

1-(naphthalen-2-yl)ethanol: Lacks the bromine atom, making it less reactive in substitution reactions.

2-bromo-1-(naphthalen-2-yl)ethanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.

1-(naphthalen-2-yl)ethan-1-amine: Contains an amine group instead of a hydroxyl group, resulting in different chemical properties.

Uniqueness

(1S)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.

Biological Activity

(1S)-2-bromo-1-(2-naphthyl)ethanol is a brominated organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a bromine atom attached to the second carbon of an ethanol chain, with a naphthyl group linked to the first carbon. Its unique structure contributes to its reactivity and potential therapeutic applications.

- Molecular Formula : C12H11BrO

- Molecular Weight : 251.12 g/mol

- Structure : The compound features a bromine atom at the 2-position and a naphthyl group at the 1-position of the ethanol backbone, which enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of cholesterol-lowering agents. It functions as a hydroxymethylglutaryl-CoA reductase inhibitor, which is crucial for cholesterol biosynthesis. This inhibition can lead to reduced cholesterol levels in biological systems, making it relevant for therapeutic applications in managing hypercholesterolemia.

Cytotoxicity and Antimicrobial Activity

Recent studies have explored the cytotoxicity and antimicrobial properties of this compound. The compound has shown varying degrees of activity against different bacterial strains and fungi:

- Antimicrobial Activity : It exhibits significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 62.5 µg/mL to 1000 µg/mL depending on the strain. The bactericidal effects were noted with some strains showing a minimum bactericidal concentration (MBC) of up to 2000 µg/mL .

- Cytotoxicity Studies : In vitro studies on cell lines such as A549 (lung cancer) and HepG2 (liver cancer) have demonstrated that certain concentrations of this compound can stimulate cell viability, indicating potential use in cancer treatment contexts .

Study 1: Inhibition of Cholesterol Biosynthesis

A study highlighted the compound's effectiveness as a hydroxymethylglutaryl-CoA reductase inhibitor. The results indicated that treatment with this compound led to significant reductions in cholesterol levels in treated cell cultures, supporting its potential application in managing hypercholesterolemia.

Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of this compound against various pathogens. Results showed that it effectively inhibited the growth of Micrococcus luteus and Bordetella bronchiseptica with MIC values around 62.5 µg/mL, demonstrating its potential as an antimicrobial agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 1-(2-Naphthyl)ethanol | Lacks bromine; less reactive | Primarily an alcohol without enhanced reactivity |

| 2-Bromo-1-phenylethanol | Contains a phenyl group instead of naphthyl | Different reactivity due to phenyl substitution |

| 4-Bromo-phenol | Bromine attached to a phenolic compound | Used in different applications; distinct functional characteristics |

The combination of both a bromine atom and a naphthyl group in this compound imparts distinct chemical properties advantageous for specific applications in organic synthesis and pharmaceuticals.

Properties

Molecular Formula |

C12H11BrO |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

(1S)-2-bromo-1-naphthalen-2-ylethanol |

InChI |

InChI=1S/C12H11BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8H2/t12-/m1/s1 |

InChI Key |

HDRFYKFGBRXGRR-GFCCVEGCSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@@H](CBr)O |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CBr)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.